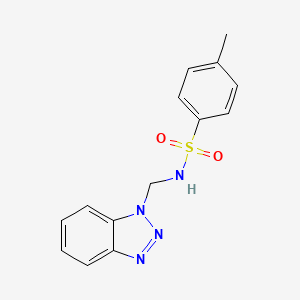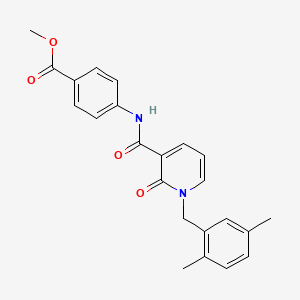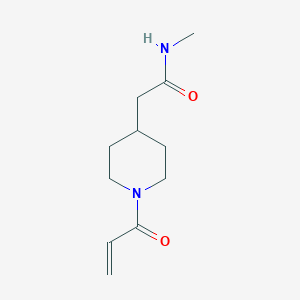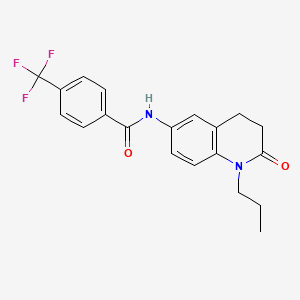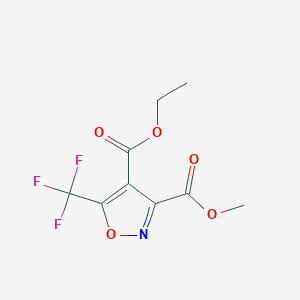
4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of an organic compound is largely determined by its functional groups. Common reactions include substitution, addition, elimination, and rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its molecular structure .Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, particularly those containing the triazole moiety, have been extensively studied for their potential in drug development due to their diverse biological activities. Compounds like "4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate" may share similar properties due to the presence of heteroatoms and the potential for varied biological interactions. For instance, triazole derivatives have been investigated for their anti-inflammatory, antimicrobial, and antitumoral properties, highlighting the broad potential of heterocyclic compounds in medicinal chemistry (Ferreira et al., 2013).
Corrosion Inhibition
Heterocyclic compounds have also found applications as corrosion inhibitors for various metals. The design and synthesis of triazole compounds, for example, have shown effectiveness in preventing corrosion on metal surfaces. This application is relevant in industrial settings where metal longevity is crucial. Such compounds can form protective layers on metal surfaces, significantly reducing the rate of corrosion (Hrimla et al., 2021).
Synthetic Methodologies
In the field of organic synthesis, compounds like "4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate" can be crucial intermediates or end products. Research into efficient synthetic methodologies for such heterocyclic compounds is ongoing, with advancements in eco-friendly procedures and click chemistry, offering streamlined pathways to complex molecules (de Souza et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-O-ethyl 3-O-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO5/c1-3-17-7(14)4-5(8(15)16-2)13-18-6(4)9(10,11)12/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVELBLLQEGSLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

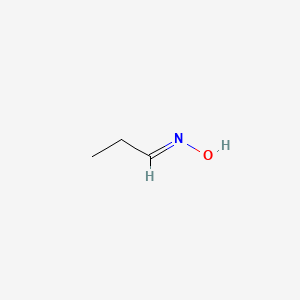
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2841521.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2841523.png)
![2-ethoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2841524.png)
![N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2841525.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide](/img/structure/B2841527.png)
![2-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2841528.png)
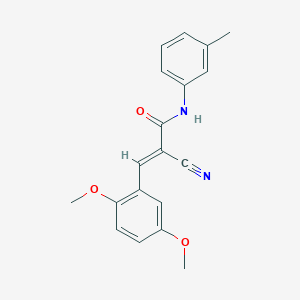
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2841534.png)
